molecular formula C9H7ClFN3O B12103474 (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12103474
M. Wt: 227.62 g/mol
InChI Key: NLAAQJOBFHNDBT-UHFFFAOYSA-N
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Description

(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-chloro-2-fluorophenyl group and a methanamine group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 4-chloro-2-fluorophenyl group and the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluorophenyl)methanamine
  • 1,2,4-Oxadiazole derivatives

Uniqueness

(5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the combination of the 1,2,4-oxadiazole ring and the 4-chloro-2-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H7ClFN3O

Molecular Weight

227.62 g/mol

IUPAC Name

[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C9H7ClFN3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)14-15-9/h1-3H,4,12H2

InChI Key

NLAAQJOBFHNDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NC(=NO2)CN

Origin of Product

United States

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